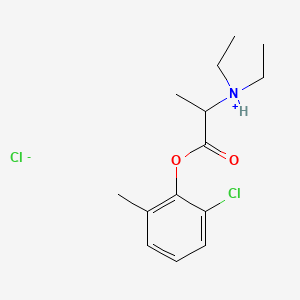

L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride

Description

Properties

CAS No. |

2014-30-4 |

|---|---|

Molecular Formula |

C14H21Cl2NO2 |

Molecular Weight |

306.2 g/mol |

IUPAC Name |

[1-(2-chloro-6-methylphenoxy)-1-oxopropan-2-yl]-diethylazanium;chloride |

InChI |

InChI=1S/C14H20ClNO2.ClH/c1-5-16(6-2)11(4)14(17)18-13-10(3)8-7-9-12(13)15;/h7-9,11H,5-6H2,1-4H3;1H |

InChI Key |

SFBFQUNOEIVWBN-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)C(C)C(=O)OC1=C(C=CC=C1Cl)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride typically involves the esterification of L-N,N-diethylalanine with 6-chloro-o-tolyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the 6-chloro-o-tolyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride is used in several scientific research fields:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active L-N,N-diethylalanine, which can interact with enzymes or receptors in biological systems. The chlorine atom in the 6-chloro-o-tolyl group may also play a role in its biological activity by forming covalent bonds with target molecules.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: [1-(2,6-Dimethylphenoxy)-1-oxopropan-2-yl]diethylazanium chloride

- CAS No.: 2014-27-9

- Molecular Formula: C₁₅H₂₄ClNO₂

- Molecular Weight : 285.81 g/mol

- Structure : Features a diethylalanine backbone esterified to a 6-chloro-o-tolyl (2,6-dimethylphenyl) group, with a hydrochloride counterion.

Key Characteristics :

- The diethylamino group contributes to cationic character under physiological conditions, affecting solubility and interaction with biological targets .

Comparative Analysis with Structurally Similar Compounds

Nω-Nitro-L-Arginine Methyl Ester Hydrochloride (N5751)

- Structure : L-Arginine methyl ester with a nitro group on the guanidine moiety.

- CAS No.: 51298-62-5

- Applications: Widely used as a nitric oxide synthase (NOS) inhibitor in vascular studies .

Comparison :

- Functional Groups: The nitroarginine moiety in N5751 targets NOS enzymes, whereas the diethylalanine group in the main compound lacks direct enzymatic inhibition motifs.

- Solubility : Both compounds exhibit moderate aqueous solubility due to hydrochloride salts, but the 6-chloro-o-tolyl group in the main compound increases hydrophobicity compared to N5751’s methyl ester .

H-D-Ala-Gln-Octadecyl Ester Hydrochloride (IM089463)

Comparison :

- Lipophilicity : The octadecyl chain in IM089463 drastically increases lipophilicity, making it suitable for lipid bilayer studies, whereas the 6-chloro-o-tolyl group in the main compound offers moderate hydrophobicity.

- Synthetic Complexity : The dipeptide-octadecyl structure requires multi-step synthesis, whereas the main compound’s simpler alanine derivative allows more straightforward production .

D-Phenylglycine Methyl Ester Hydrochloride

Comparison :

- Steric Effects : The phenylglycine aromatic ring provides rigidity, whereas the diethylalanine in the main compound introduces conformational flexibility.

- Industrial Relevance : Both compounds face purity challenges during synthesis, but optimized methods for D-phenylglycine derivatives highlight the importance of chiral resolution—a consideration for the main compound’s L-configuration .

Creatine Ethyl Ester Hydrochloride

Comparison :

- Bioavailability : Creatine ethyl ester hydrolyzes rapidly to release creatine, acting as a prodrug. In contrast, the 6-chloro-o-tolyl group in the main compound may slow hydrolysis, prolonging its activity.

- Thermal Stability : Creatine esters degrade at elevated temperatures, whereas aromatic esters (e.g., 6-chloro-o-tolyl) generally exhibit higher thermal stability .

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Aqueous Solubility (mg/mL) |

|---|---|---|

| L-N,N-Diethylalanine 6-chloro-o-tolyl ester HCl | 285.81 | ~10–20 (estimated) |

| Nω-Nitro-L-arginine methyl ester HCl | 269.72 | ~50–100 |

| H-D-Ala-Gln-octadecyl ester HCl | 506.16 | <1 |

| Creatine ethyl ester HCl | 207.66 | ~30–50 |

Key Insight : The 6-chloro-o-tolyl group reduces aqueous solubility compared to smaller esters (e.g., methyl or ethyl), necessitating formulation adjustments for biomedical use .

Stability Under Physiological Conditions

- L-N,N-Diethylalanine 6-Chloro-o-Tolyl Ester HCl : Predicted to resist hydrolysis due to steric hindrance from the chloro and methyl groups, enhancing plasma stability.

- Serine Protease Substrates (e.g., L-TAME) : Rapid hydrolysis at pH 9.0 (e.g., KM = 14.97 μM for L-TAME), contrasting with the main compound’s likely slower degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.